![molecular formula C10H8BrNO B6210313 8-bromo-6-methoxyisoquinoline CAS No. 1220694-86-9](/img/structure/B6210313.png)
8-bromo-6-methoxyisoquinoline
Overview
Description
8-Bromo-6-methoxyisoquinoline is a chemical compound with the molecular formula C10H8BrNO . It has a molecular weight of 238.08 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 8-bromo-6-methoxyisoquinoline is 1S/C10H8BrNO/c1-13-10-5-8 (11)4-7-2-3-12-6-9 (7)10/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
8-Bromo-6-methoxyisoquinoline is a solid at room temperature . It has a molecular weight of 238.08 .Scientific Research Applications
Insights into 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline (8-HQ) derivatives, which include 8-bromo-6-methoxyisoquinoline, have been recognized for their chromophoric properties and the ability to detect various metal ions. Over the past two decades, their biological activities have drawn significant attention from medicinal chemists. These derivatives are under extensive research for developing potent drugs targeting broad-spectrum diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of 8-HQ derivatives make them potential candidates for treating various diseases, highlighting their versatility in medicinal chemistry applications (Gupta, Luxami, & Paul, 2021).
Role in Antimalarial Therapy
8-Aminoquinoline derivatives, closely related to the 8-bromo-6-methoxyisoquinoline structure, have shown efficacy in treating malaria, a life-threatening disease. These compounds, including tafenoquine and primaquine, are pivotal for the radical cure of Plasmodium vivax malaria by targeting liver-stage infections. Their ability to prevent relapses due to liver hypnozoites marks them as crucial components of the current antimalarial treatment regimens. Safe administration alongside glucose-6-phosphate dehydrogenase (G6PD) diagnostics is vital to avoid hemolysis in patients with G6PD deficiency, underscoring the importance of these compounds in a therapeutic context (Llanos-Cuentas, Manrrique, Rosas-Aguirre, Herrera, & Hsiang, 2022).
Fluorescent Probes for Zinc Ion Detection
The development of fluorescent sensors for Zn2+ ions in environmental and biological settings has seen significant advancements through the use of 8-aminoquinoline derivatives. The introduction of carboxamide groups into the 8-aminoquinoline molecule, leading to 8-amidoquinoline derivatives, has improved water solubility and cell membrane permeability. These compounds have shown great potential as functional receptors for zinc ions, offering fast reactivity, good selectivity, and biocompatibility, particularly in biological applications. Their role in detecting Zn2+ ions highlights the potential for further research into new derivatives for improved chemosensors (Mohamad et al., 2021).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and wearing suitable personal protective equipment .
properties
IUPAC Name |
8-bromo-6-methoxyisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-4-7-2-3-12-6-9(7)10(11)5-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPSDOQUXJXWBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=NC=CC2=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-methoxyisoquinoline |
Synthesis routes and methods
Procedure details
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